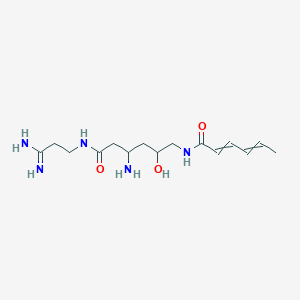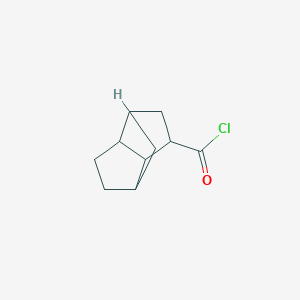![molecular formula C20H16O2 B14086929 6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the biphenyl compound in the presence of a base.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-(Benzyloxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a biphenyl core.
6-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
Uniqueness
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a benzyloxy group and an aldehyde group on a biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H16O2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
3-phenyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-17-11-12-20(22-15-16-7-3-1-4-8-16)19(13-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Clave InChI |
ATBIIGOYEYMEQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
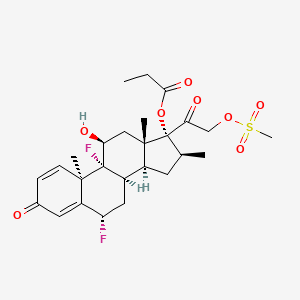
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

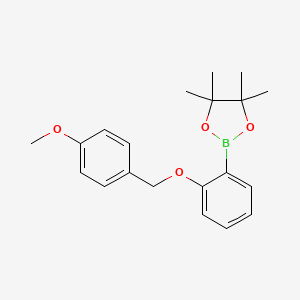
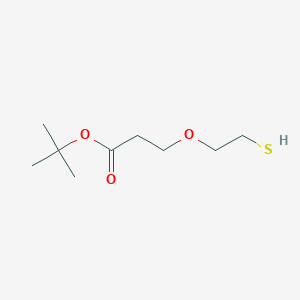
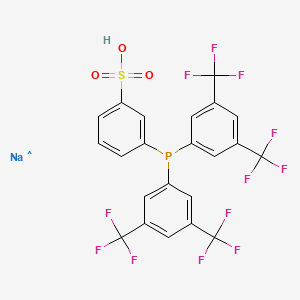
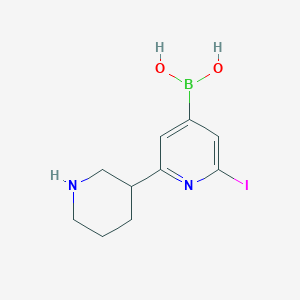
![2-(3-Hydroxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086896.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086907.png)
